3-Isobutylmorpholine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

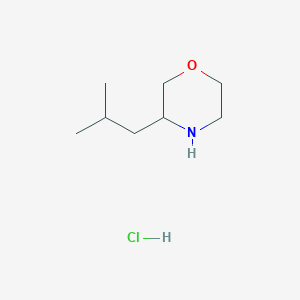

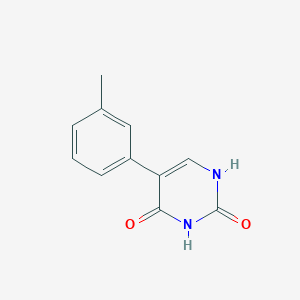

3-Isobutylmorpholine hydrochloride is a chemical compound with the empirical formula C8H18ClNO . It is primarily used for research and development purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 18 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom .Physical and Chemical Properties Analysis

This compound is a solid substance . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications

Environmental Applications

- Pesticide Removal from Wastewater : A study utilized a lignocellulosic substrate as an effective adsorbent for pesticide removal from wastewaters. This research could hint at potential environmental applications for morpholine derivatives in water treatment processes and pollution control efforts (Boudesocque et al., 2008).

Medical and Pharmaceutical Research

- Antidepressant Activity : A compound, 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, was synthesized and tested for its antidepressant activities, suggesting the potential of morpholine derivatives in developing new antidepressants (Yuan, 2012).

- Local Anesthetic Activity : Research on a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, which are structurally related to morpholines, revealed significant local anesthetic activity, indicating possible applications in pain management and anesthesia (Azamatov et al., 2023).

Chemical and Material Science

- Synthetic Methodologies : The synthesis of morpholine derivatives like 3-oxa-6-azabicyclo[3.1.1]heptane hydrotosylate showcases the relevance of morpholine frameworks in developing novel synthetic methods and potentially new materials (Walker et al., 2012).

- Anti-Corrosion Agents : Research into 8-hydroxyquinoline derivatives, which share functional group similarities with morpholines, demonstrated their efficacy as anti-corrosion agents, suggesting potential applications of morpholine derivatives in corrosion inhibition (Douche et al., 2020).

Analytical Chemistry

- Folin-Ciocalteu Assay Modifications : Studies on modifications to the Folin-Ciocalteu spectrophotometric assay, involving the use of isobutanol for determining ascorbic acid, highlight the importance of morpholine derivatives in enhancing analytical methods (Olgun et al., 2014).

Mechanism of Action

Safety and Hazards

3-Isobutylmorpholine hydrochloride is classified as a combustible solid . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping people away from and upwind of any spill or leak .

Properties

IUPAC Name |

3-(2-methylpropyl)morpholine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-7(2)5-8-6-10-4-3-9-8;/h7-9H,3-6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPKZEFWVDUMVMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1COCCN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625023 |

Source

|

| Record name | 3-(2-Methylpropyl)morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959238-46-1 |

Source

|

| Record name | 3-(2-Methylpropyl)morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(Trifluoromethyl)phenyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B6326469.png)

![4'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B6326504.png)

![3'-Formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B6326526.png)

![4-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B6326527.png)

![3'-Formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B6326533.png)